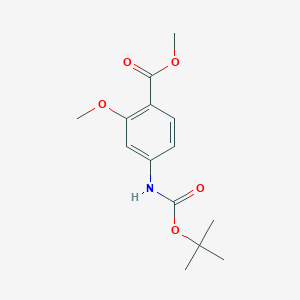

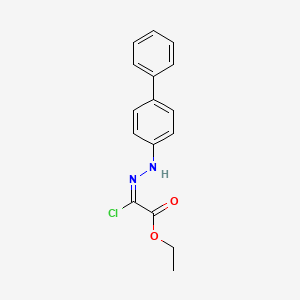

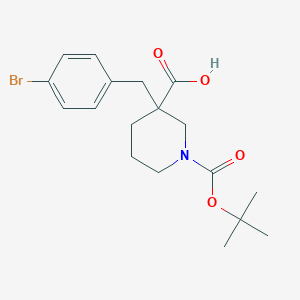

![molecular formula C9H7NO2S B1500322 Ácido 4-metilbenzo[d]tiazol-2-carboxílico CAS No. 3507-47-9](/img/structure/B1500322.png)

Ácido 4-metilbenzo[d]tiazol-2-carboxílico

Descripción general

Descripción

4-Methylbenzo[d]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methylbenzo[d]thiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzo[d]thiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, que incluyen "Ácido 4-metilbenzo[d]tiazol-2-carboxílico", se ha descubierto que exhiben propiedades antioxidantes . Los antioxidantes son cruciales para neutralizar los radicales libres dañinos en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades.

Actividades analgésicas y antiinflamatorias

Se ha descubierto que algunos compuestos relacionados con el anillo de tiazol actúan como agentes analgésicos (alivian el dolor) y antiinflamatorios . Esto sugiere posibles aplicaciones del "this compound" en el desarrollo de nuevos medicamentos para el manejo del dolor y la inflamación .

Actividades antimicrobianas y antifúngicas

Los derivados de tiazol han mostrado actividades antimicrobianas y antifúngicas . Esto indica que el "this compound" podría usarse en el desarrollo de nuevos agentes antimicrobianos y antifúngicos.

Actividad antiviral

También se ha descubierto que los derivados de tiazol exhiben propiedades antivirales . Esto sugiere que el "this compound" podría utilizarse potencialmente en el desarrollo de nuevos fármacos antivirales.

Actividad neuroprotectora

Se ha descubierto que los compuestos relacionados con el anillo de tiazol exhiben propiedades neuroprotectoras . Esto sugiere posibles aplicaciones del "this compound" en el tratamiento de enfermedades neurodegenerativas.

Moléculas de fármacos antitumorales o citotóxicos

Se ha descubierto que los derivados de tiazol actúan como moléculas de fármacos antitumorales o citotóxicos . Esto indica posibles aplicaciones del "this compound" en el tratamiento del cáncer.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 4-methylbenzo[d]thiazole-2-carboxylic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-Methylbenzo[d]thiazole-2-carboxylic acid.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The solubility properties of thiazole derivatives could be influenced by environmental factors such as ph and temperature .

Análisis Bioquímico

Biochemical Properties

4-Methylbenzo[d]thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as superoxide dismutase and glutathione peroxidase suggests its potential antioxidant properties . Additionally, its binding to specific proteins can modulate their activity, leading to various biochemical outcomes.

Cellular Effects

The effects of 4-Methylbenzo[d]thiazole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Methylbenzo[d]thiazole-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular defense mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methylbenzo[d]thiazole-2-carboxylic acid in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during long-term studies.

Dosage Effects in Animal Models

The effects of 4-Methylbenzo[d]thiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Methylbenzo[d]thiazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . Additionally, its interaction with cofactors such as NADH and FADH2 can influence the overall metabolic flux.

Transport and Distribution

The transport and distribution of 4-Methylbenzo[d]thiazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, its binding to intracellular proteins can influence its localization and distribution, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of 4-Methylbenzo[d]thiazole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This localization can enhance its interaction with specific biomolecules, leading to more pronounced biological effects.

Propiedades

IUPAC Name |

4-methyl-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZSALMHZWEKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663382 | |

| Record name | 4-Methyl-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-47-9 | |

| Record name | 4-Methyl-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

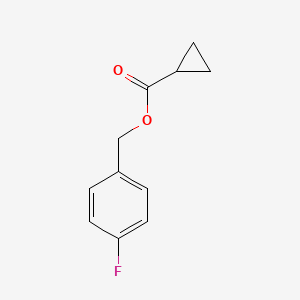

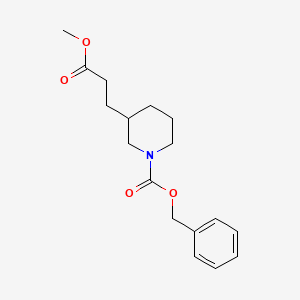

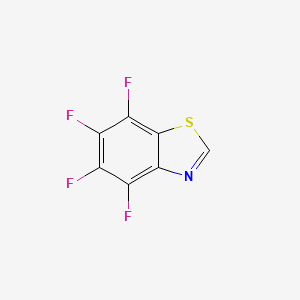

![4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID](/img/structure/B1500247.png)

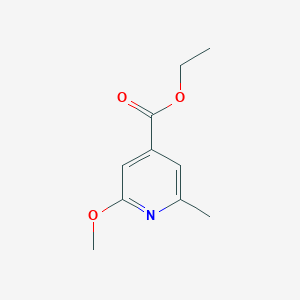

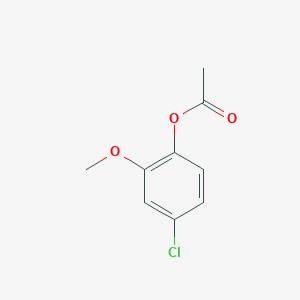

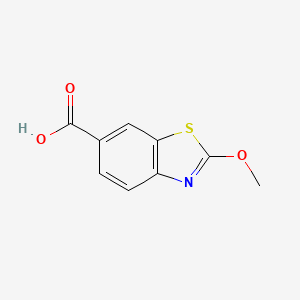

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)

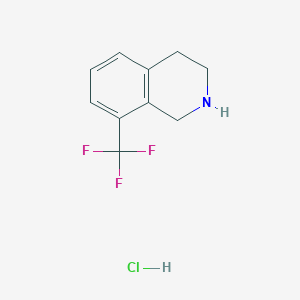

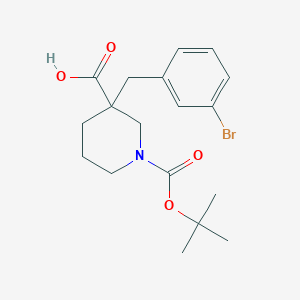

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)